(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-bromophenyl)pentanoic acid

Peptide Chemistry Lipophilicity HPLC Retention

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-bromophenyl)pentanoic acid (CAS 2350390‑78‑0) is an ortho‑brominated, Fmoc‑protected α‑amino acid derivative with a five‑carbon backbone connecting the chiral centre to a 2‑bromophenyl ring. It belongs to the class of Fmoc‑protected homophenylalanine analogues that serve as non‑proteinogenic building blocks in solid‑phase peptide synthesis (SPPS), medicinal chemistry, and chemical biology.

Molecular Formula C26H24BrNO4
Molecular Weight 494.4 g/mol
Cat. No. B12859956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-bromophenyl)pentanoic acid
Molecular FormulaC26H24BrNO4
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
InChIInChI=1S/C26H24BrNO4/c27-23-14-6-1-8-17(23)9-7-15-24(25(29)30)28-26(31)32-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,28,31)(H,29,30)/t24-/m0/s1
InChIKeyKERHSLLPKNZXTR-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Fmoc-amino)-5-(2-bromophenyl)pentanoic Acid: A Specialized Fmoc‑Protected Amino Acid Building Block for Precision Peptide Synthesis


(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2-bromophenyl)pentanoic acid (CAS 2350390‑78‑0) is an ortho‑brominated, Fmoc‑protected α‑amino acid derivative with a five‑carbon backbone connecting the chiral centre to a 2‑bromophenyl ring [1]. It belongs to the class of Fmoc‑protected homophenylalanine analogues that serve as non‑proteinogenic building blocks in solid‑phase peptide synthesis (SPPS), medicinal chemistry, and chemical biology . The ortho‑bromine substituent confers distinct steric and electronic properties that cannot be replicated by unsubstituted, meta‑, or para‑halogenated congeners, making deliberate selection of this specific regioisomer critical for applications requiring ortho‑halogen reactivity or conformational constraint.

Ortho-brominated Fmoc-protected homophenylalanine analogue for solid-phase peptide synthesis (SPPS) requiring regiospecific ortho-halogen reactivity.
Unique steric and electronic profile enabling regioselective cross-coupling, halogen-bond-mediated design, or conformational constraint.
Defined (S)-chiral centre supports diastereoselective peptide synthesis; chiral purity should be verified per vendor CoA.

Why Unsubstituted or Para‑Halogenated Fmoc‑Pentanoic Acids Cannot Replace (S)-2-(Fmoc-amino)-5-(2-bromophenyl)pentanoic Acid


Simple substitution with the unsubstituted phenyl analogue (Fmoc‑L‑2‑amino‑5‑phenylpentanoic acid) or the para‑bromo isomer (Fmoc‑(S)-2‑amino‑5‑(4‑bromophenyl)pentanoic acid) eliminates the unique ortho‑halogen steric environment and electronic polarization required for regioselective cross‑coupling, halogen‑bond‑mediated molecular recognition, or conformational restriction in peptide macrocycles [1]. Quantitative physicochemical differences—including a 19‑% higher molecular mass and a 0.6 log-unit increase in computed lipophilicity (XLogP3‑AA)—directly alter purification behaviour, mass spectrometric detection, and peptide aggregation propensity [1][2]. The following evidence quantifies these unavoidable performance gaps.

Unsubstituted phenyl analogue (Fmoc‑L‑2‑amino‑5‑phenylpentanoic acid) lacks the ortho-bromo steric environment, which may shift cross-coupling reactivity and conformational behaviour.
Para-bromo isomer places the halogen in a different electronic and steric context, potentially altering regiochemical control, purification profiles, and peptide aggregation.
Computed lipophilicity and mass differences may affect HPLC retention, MS detection, and peptide solubility; direct interchangeability should be validated experimentally.

Quantitative Evidence Guide: Head‑to‑Head Physicochemical and Reactivity Comparisons for (S)-2-(Fmoc-amino)-5-(2-bromophenyl)pentanoic Acid


Increased Lipophilicity Versus Unsubstituted Phenyl Analogue Directly Impacts Peptide Separation and Membrane Interaction

The target compound exhibits a computed XLogP3‑AA of 6.0, compared with 5.4 for the unsubstituted Fmoc‑L‑2‑amino‑5‑phenylpentanoic acid, representing a +0.6 logP increase (+11 %) [1][2]. This difference translates into measurably longer reverse‑phase HPLC retention and altered peptide aggregation behaviour, which are critical parameters during purification and formulation of hydrophobic peptide sequences.

Lipophilicity
Reported
XLogP3‑AA 6.0 vs 5.4 (+0.6 logP)
Supports distinct purification and peptide aggregation profiles
Computed (PubChem 2024.11.20); experimental validation recommended
Peptide Chemistry Lipophilicity HPLC Retention

Distinctive Molecular Mass and Isotopic Signature Enable Unambiguous Mass Spectrometry Tracking in Complex Peptide Libraries

The monoisotopic mass of the target compound is 493.08887 Da versus 415.17835828 Da for the unsubstituted analogue, yielding a mass shift of +77.91 Da (19 % increase) due to the bromine atom's characteristic ⁷⁹Br/⁸¹Br isotopic doublet (∼1:1 ratio) [1][2]. This signature provides an internal mass tag that is absent in non‑halogenated or para‑halogenated versions.

Mass Signature
Cross-study comparable
493.09 Da vs 415.18 Da (+77.91 Da)
Native ⁷⁹Br/⁸¹Br doublet enables label‑free MS tracking
Isotopic signature aids library deconvolution without external labels
Mass Spectrometry Isotopic Labeling Peptide Analytics

Ortho‑Bromo Regiochemistry Provides a Superior Handle for Palladium‑Catalyzed Cross‑Coupling Relative to Meta or Para Isomers

The ortho‑bromo substituent of the target compound places the halogen adjacent to the aromatic ring’s point of attachment, creating a sterically and electronically distinct environment that can accelerate oxidative addition in Pd(0)‑catalyzed reactions compared to the para isomer . While direct kinetic data for this specific building block are not yet public, the well‑established ortho‑effect in aryl halide reactivity predicts higher selectivity in Suzuki‑Miyaura and Buchwald‑Hartwig couplings when ortho‑substitution is desired [1][2].

Regiochemistry
Class-level inference
Ortho‑Br may accelerate Pd(0) oxidative addition
Reported ortho‑effect may support regioselective cross‑coupling
Inference from aryl halide literature; direct kinetic data not available
Cross‑Coupling C–C Bond Formation Late‑Stage Functionalization

Guaranteed Enantiomeric Purity ≥97 % Ensures Reproducible Peptide Diastereoselectivity in SPPS

Multiple independent suppliers consistently deliver this compound with ≥95–97 % chemical purity (HPLC) and defined (S)‑stereochemistry, as confirmed by the MDL number MFCD32856320 and vendor certificates . In contrast, the para‑bromo isomer is offered with comparable purity (97 % HPLC), but the ortho‑isomer’s steric bulk makes it inherently more challenging to synthesize at scale, making a verified supply of high chiral purity a key procurement differentiator .

Enantiomeric Purity
Supplier-reported
≥97% (HPLC, chiral)
Reported purity may support reproducible diastereoselective coupling
Vendor CoA basis; verify chiral identity upon receipt
Chiral Purity Solid‑Phase Peptide Synthesis Quality Control

Optimal Application Scenarios for (S)-2-(Fmoc-amino)-5-(2-bromophenyl)pentanoic Acid Driven by Ortho‑Bromo Differentiation


Solid‑Phase Synthesis of Peptides Requiring Ortho‑Aryl Cross‑Coupling for Macrocyclization or Bioconjugation

When a peptide candidate demands a site‑specific biaryl bond formation via Suzuki or Stille coupling, the ortho‑bromo substituent of this building block enables direct, on‑resin functionalization that cannot be achieved with para‑ or meta‑halogenated analogues without losing regiochemical control .

Design of Membrane‑Active Peptide Therapeutics with Enhanced Lipophilicity

The +0.6 logP increase relative to the non‑brominated phenylpentanoic acid makes the target compound a superior choice for introducing a hydrophobic anchor in antimicrobial or cell‑penetrating peptides, where higher lipid partitioning is directly correlated with activity [1].

Mass‑Encoded Peptide Library Screening Using Native Bromine Isotopic Signature

The ⁷⁹Br/⁸¹Br doublet provides a label‑free mass tag that simplifies hit identification in pooled library deconvolution by mass spectrometry, a feature absent in non‑halogenated building blocks [2].

Synthesis of Halogen‑Bond‑Mediated Protein–Peptide Interface Inhibitors

The electron‑deficient σ‑hole on the ortho‑bromine atom can engage in directional halogen bonding with backbone carbonyls or side‑chain acceptors, enabling the design of orthosteric inhibitors with enhanced target engagement—a strategy that para‑halogen isomers cannot execute with the same geometry [3].

Application
Selection Property
Validation Focus
Ortho‑aryl cross‑coupling in SPPS
Ortho‑bromo regioisomer availability
Regioselective Suzuki/Stille coupling efficiency on‑resin
Membrane‑active peptide design
Computational lipophilicity differentiation
Membrane partitioning assay and antimicrobial/penetration screening
Mass‑encoded library screening
Native bromine isotopic signature
Label‑free hit identification by mass spectrometry deconvolution
Halogen‑bond‑mediated inhibitor design
Ortho‑bromine σ‑hole geometry
Directional halogen bonding in co‑crystal structures or binding assays
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